molecular formula C16H17ClN2O3S B2728949 2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide CAS No. 337922-41-5

2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide

Cat. No.: B2728949
CAS No.: 337922-41-5
M. Wt: 352.83
InChI Key: UKOLLBIWNULABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. Its structure incorporates key functional groups, including a N,N-dimethylacetamide moiety, a common feature in polar aprotic solvents and various active pharmaceutical ingredients . The molecule also contains a sulfonamide group , a well-known pharmacophore found in many therapeutic agents . The specific arrangement of the anilino ring with a chloro and phenylsulfonyl substitution suggests potential for diverse biological activity. Compounds with similar structural motifs, such as sulfonamide-linked benzanilides, have been investigated for their activity against various biological targets, highlighting the research utility of this chemical class . This product is intended for research purposes as a chemical reference standard or a building block for further synthetic elaboration. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-18(2)16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOLLBIWNULABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide typically involves multiple steps. One common method starts with the chlorination of a phenylsulfonyl aniline derivative, followed by the introduction of the dimethylacetamide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide has potential applications in drug development. Its structural characteristics allow it to interact with various biological targets, making it useful for designing new therapeutic agents. For instance, compounds with similar structures have shown efficacy against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancers .

Biological Research

This compound can serve as a probe for investigating biological pathways and interactions. It may be used to study enzyme activities or receptor interactions, contributing to the understanding of cellular mechanisms and disease processes .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure makes it a valuable building block for synthesizing more complex molecules .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic activity against various human cancer cell lines, including breast and colon cancer cells .
  • Drug Development : Research focused on compounds with similar structures revealed their ability to selectively inhibit mutant EGFR while minimizing toxicity associated with wild-type EGFR, highlighting their potential as targeted therapies for cancer treatment .

Mechanism of Action

The mechanism of action of 2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Phenylsulfonyl Group

  • 2-(2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino)-N,N-dimethylacetamide (CAS: 337922-02-8) This compound differs by having a 2,5-dichlorophenylsulfonyl group instead of a 4-chlorophenylsulfonyl. Molecular weight increases from 366.84 (target compound) to 436.29, impacting pharmacokinetics .
  • 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide The introduction of a 2-methoxyethoxy group and dichloro substitution on the anilino ring introduces polar oxygen atoms, improving water solubility. The extended side chain may facilitate interactions with hydrophobic pockets in biological targets .

Table 1: Substituent Effects on Phenylsulfonyl Derivatives

Compound Substituents Molecular Weight Key Properties
Target compound 4-Chloro(phenylsulfonyl) 366.84 Moderate solubility, balanced lipophilicity
2,5-Dichloro analog (CAS: 337922-02-8) 2,5-Dichloro(phenylsulfonyl) 436.29 Enhanced electronegativity, higher logP
Methoxyethoxy derivative 2,4-Dichloro-5-(2-methoxyethoxy) 493.34 Improved solubility, flexible side chain

Modifications in the Acetamide Moiety

  • N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide (CAS: 23280-39-9) Replacing the dimethylacetamide with a chloroacetamide group introduces a reactive chlorine atom, increasing electrophilicity. This modification is common in covalent inhibitors but may reduce metabolic stability .
  • 2-[4-Chloro(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide Substituting N,N-dimethyl with a 2,5-dimethoxyphenyl group adds electron-donating methoxy substituents, altering electronic distribution and hydrogen-bonding capacity. The molecular weight increases to 460.93, suggesting enhanced π-π stacking interactions .

Table 2: Acetamide Substituent Comparisons

Compound Acetamide Group Molecular Weight Key Properties
Target compound N,N-dimethyl 366.84 High metabolic stability
Chloroacetamide analog (CAS: 23280-39-9) 2-Chloroacetamide 246.68 Electrophilic reactivity
Dimethoxyphenyl variant N-(2,5-dimethoxyphenyl) 460.93 Enhanced hydrogen bonding

Functional Group Replacements

  • This group is less sterically demanding, possibly improving membrane permeability .
  • 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide Substituting sulfonyl with a thiol group introduces redox activity and metal-binding capacity. However, thiols are prone to oxidation, reducing stability .

Table 3: Functional Group Impact

Compound Functional Group Key Properties
Target compound Phenylsulfonyl High stability, strong hydrogen bonding
Dimethylsulfamoyl analog Sulfamoyl Reduced steric hindrance
Thiol-containing variant Mercapto Redox activity, metal coordination

Structural Conformation and Crystallography

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
    Crystal structure analysis reveals planar amide groups and variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing packing and solubility. Hydrogen-bonding dimers (R22(10) type) are common, stabilizing the lattice .
  • Target Compound While crystallographic data for the target compound is unavailable, analogs suggest similar planar amide conformations. Substituent bulkiness (e.g., dichloro groups) may increase dihedral angles, reducing crystallinity .

Biological Activity

2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The compound is synthesized through a multi-step process involving the chlorination of phenylsulfonyl aniline derivatives followed by nucleophilic substitution to introduce the dimethylacetamide group. The reaction typically requires specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates enzyme activity, influencing pathways such as signal transduction and gene expression. The unique structural features of this compound allow it to engage in specific interactions that can lead to therapeutic effects.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development.

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHep-23.25

This table summarizes the anticancer activity of related compounds, emphasizing the potential efficacy of similar structures .

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in metabolic processes. Its sulfonamide moiety is known to interact with serine proteases and carbonic anhydrases, which are crucial in several physiological functions .

Case Studies

Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines, compounds structurally related to this compound exhibited selective cytotoxicity. The study revealed that these compounds could inhibit cell proliferation effectively at low concentrations, suggesting their potential as anticancer agents.

Case Study 2: Enzyme Interaction
Another study investigated the interaction of sulfonamide derivatives with carbonic anhydrase. The results indicated that these compounds could significantly inhibit enzyme activity, leading to altered metabolic pathways in treated cells .

Safety and Toxicology

While exploring the biological activities, safety profiles are essential. The compound's safety has been evaluated in occupational exposure settings, highlighting the importance of monitoring exposure levels due to potential toxic effects associated with N,N-dimethylacetamide .

Q & A

Q. What are the optimal synthetic routes for 2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide, considering yield and purity?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with nucleophilic substitution of the sulfonyl chloride group, followed by coupling with dimethylacetamide. Key steps include:
  • Dropwise addition of chloroacetyl chloride to an aniline derivative at 0°C to minimize side reactions .
  • Purification via column chromatography (hexane/ethyl acetate gradient) to isolate intermediates.
  • Final recrystallization using ethanol/water mixtures to enhance purity (>95%) .
    Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to improve yields (typically 2–5% overall yield for structurally similar acetamides) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., sulfonyl and chloro groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C18_{18}H21_{21}ClN2_2O4_4S) with <2 ppm error .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths and angles, particularly for the sulfonamide and acetamide moieties .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways:
  • Use software like Gaussian or ORCA to calculate activation energies for sulfonamide bond cleavage or nucleophilic substitution .
  • Integrate machine learning (ML) with experimental data to predict optimal reaction conditions (e.g., solvent polarity, temperature) .
  • Validate predictions with microscale batch experiments (<10 mg scale) to minimize resource use .

Q. How should researchers address contradictory bioactivity data in different assay systems?

  • Methodological Answer : Conduct orthogonal assays to verify activity:
  • Compare results from cell-based assays (e.g., IC50_{50} in cancer lines) and enzymatic assays (e.g., kinase inhibition) to identify off-target effects .
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing chloro with fluoro) .
  • Use molecular docking to assess binding affinity variations across protein isoforms .

Q. What experimental strategies optimize solubility and stability for in vivo studies?

  • Methodological Answer : Evaluate physicochemical properties systematically:
  • Solubility Screening : Test in PBS, DMSO, and PEG-400 at physiological pH (7.4) using HPLC-UV quantification .
  • Stability Profiling : Incubate at 37°C for 24–72 hours and monitor degradation via LC-MS .
  • Salt Formation : Explore hydrochloride or sodium salts to improve aqueous solubility .

Q. How can reaction mechanisms involving the sulfonamide group be elucidated?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and trapping experiments :
  • Replace 35^{35}Cl with 37^{37}Cl to track sulfonamide bond cleavage via isotope-ratio mass spectrometry .
  • Use radical scavengers (e.g., TEMPO) to detect intermediates in oxidation reactions .
  • Perform time-resolved FTIR to identify transient species during photodegradation .

Q. What methodologies enhance process scalability for this compound?

  • Methodological Answer : Align with chemical engineering design principles :
  • Reactor Design : Optimize mixing efficiency in continuous-flow reactors to reduce side products .
  • Membrane Separation : Use nanofiltration membranes to isolate the product from unreacted intermediates .
  • Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy for real-time purity monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.